(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a 2-chlorophenyl group linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted at the 4-position with a pyridazine ring bearing a pyridin-2-yl group at its 6-position.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-16-6-2-1-5-15(16)20(27)26-13-11-25(12-14-26)19-9-8-18(23-24-19)17-7-3-4-10-22-17/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNKPFHHAUHWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyridazinone core.
Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group is attached through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and pyridazinyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazinyl methanones, which are often explored for their pharmacological properties. Below is a detailed comparison with key analogs:
BAY 1000493 (TASK-1 Inhibitor)
Structure: (2-Chlorophenyl)[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl]methanone. Key Differences:
- Replaces the pyridazinylpyridinyl group with an imidazo[1,2-a]pyridine-methyl substituent.
- The imidazole ring may enhance π-π stacking with hydrophobic receptor pockets, while the methyl linker increases flexibility.
Activity : Demonstrated potent inhibition of TASK-1 potassium channels, critical for regulating cellular excitability .
BAY 2341237
Structure: [4-(6-Trifluoromethoxy-pyridin-2-yl)piperazin-1-yl][4-chlorophenyl]methanone. Key Differences:
- Substitutes the pyridazinyl group with a trifluoromethoxy-pyridinyl moiety.
- Activity: Shows selectivity for TASK-3 over TASK-1 channels, attributed to the bulkier trifluoromethoxy group .
(2-Chloro-6-fluorophenyl)[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Structure : Differs by having a 2-chloro-6-fluorophenyl group and a 6-propoxy-pyridazinyl substituent.
Key Differences :
- Propoxy group increases hydrophobicity, which may reduce aqueous solubility compared to the pyridinyl-substituted target compound.
Data : Molecular weight = 415.85 g/mol (vs. ~406 g/mol for the target compound) .
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Structure : Features a 3-chlorophenyl group and a 2-methoxyphenyl-piperazinyl moiety.
Key Differences :
- Chlorine at the phenyl 3-position reduces steric hindrance compared to the 2-position in the target compound.
- Data: Molecular weight = 330.81 g/mol, significantly lower than the target compound .
Structural and Pharmacological Implications
Substituent Effects on Activity
- Chlorine Position : 2-Chlorophenyl (target) vs. 3-chlorophenyl (): The 2-position enhances steric complementarity in flat binding pockets (e.g., kinase ATP sites) .
- Heterocyclic Moieties : Pyridazinylpyridinyl (target) vs. imidazopyridinyl (BAY 1000493): The latter’s fused ring system may improve affinity for helical transmembrane domains (e.g., ion channels) .
- Electron-Withdrawing Groups : Trifluoromethoxy (BAY 2341237) increases stability but may reduce solubility compared to pyridinyl groups .
Molecular Weight and Solubility
- Higher molecular weight analogs (e.g., : 415.85 g/mol) risk violating Lipinski’s rule of five, impacting oral bioavailability.
- The target compound’s pyridazinylpyridinyl group balances polarity and aromaticity, likely improving solubility over fully aliphatic substituents.
Tabulated Comparison
Biological Activity
The compound (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, often referred to in the literature by its structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This detailed analysis focuses on its biological activity, including antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
Molecular Formula : CHClN
Molecular Weight : 353.83 g/mol
CAS Number : Not specifically listed in the provided sources.
Structural Features
The compound features a chlorophenyl moiety, a piperazine ring, and a pyridazine derivative, which are critical for its biological interactions. The presence of the pyridine and piperazine rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have reported its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Anticancer Properties
Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell growth and apoptosis. Specific investigations into the activity of similar compounds suggest that they could induce apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential .
Neuropharmacological Effects
Piperazine derivatives have been explored for their effects on neurotransmitter systems. Some studies indicate that they may act as inhibitors of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. This inhibition can enhance cholinergic transmission and potentially improve cognitive functions .
The precise mechanism of action for (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone remains under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within microbial or cancerous cells.
- Receptor Binding : The piperazine structure allows for binding to various neurotransmitter receptors, influencing neuronal signaling pathways.
- DNA Interaction : The compound may also interact with DNA or RNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated that those containing the pyridazine moiety exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
Study 2: Anticancer Activity
In vitro assays showed that similar compounds induced significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone could be a promising candidate for further development in cancer therapy .
Study 3: Neuropharmacological Assessment
Research evaluating piperazine derivatives for their potential as acetylcholinesterase inhibitors found that certain compounds effectively increased acetylcholine levels in synaptic clefts, improving cognitive function in animal models. This suggests a therapeutic role for similar compounds in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
